(E)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-3-(2-NITROPHENYL)-2-PROPENAMIDE
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Overview
Description
(E)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-3-(2-NITROPHENYL)-2-PROPENAMIDE is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-3-(2-NITROPHENYL)-2-PROPENAMIDE typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling with Nitrobenzene Derivative: The thiadiazole intermediate is then coupled with a nitrobenzene derivative through a condensation reaction, often using a base such as sodium hydroxide or potassium carbonate.
Formation of the Propenamide Moiety: The final step involves the formation of the propenamide moiety through a reaction with an appropriate acrylamide derivative under basic or acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-3-(2-NITROPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, particularly at the thiadiazole ring.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4), and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-3-(2-NITROPHENYL)-2-PROPENAMIDE is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is investigated for its potential as an antimicrobial, antifungal, or anticancer agent. The presence of the thiadiazole ring and nitro group can contribute to its biological activity.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic applications. They may act as enzyme inhibitors, receptor antagonists, or other bioactive agents.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-3-(2-NITROPHENYL)-2-PROPENAMIDE would depend on its specific application. For example, as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. As an anticancer agent, it may induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-3-(2-CHLOROPHENYL)-2-PROPENAMIDE: Similar structure but with a chlorine atom instead of a nitro group.
(E)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-3-(2-METHOXYPHENYL)-2-PROPENAMIDE: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
The presence of the nitro group in (E)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-3-(2-NITROPHENYL)-2-PROPENAMIDE can significantly influence its chemical reactivity and biological activity, making it unique compared to its analogs. The nitro group can participate in various redox reactions and can also enhance the compound’s ability to interact with biological targets.
Properties
IUPAC Name |
(E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O3S/c1-8-14-15-12(20-8)13-11(17)7-6-9-4-2-3-5-10(9)16(18)19/h2-7H,1H3,(H,13,15,17)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYMBJFUQKLOQB-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C=CC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(S1)NC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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